molecular formula C7H8BrF6O5P B3050791 Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate CAS No. 287481-44-1

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate

Cat. No.: B3050791
CAS No.: 287481-44-1
M. Wt: 397 g/mol
InChI Key: MMHNTPNKYFALAL-UHFFFAOYSA-N
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Description

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate is a chemical compound with the molecular formula C7H8BrF6O5P It is known for its unique structure, which includes a bromoacetate group and a phosphoryl group substituted with two 2,2,2-trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate typically involves the reaction of methyl bromoacetate with bis(2,2,2-trifluoroethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Methyl bromoacetate+Bis(2,2,2-trifluoroethoxy)phosphoryl chlorideMethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate\text{Methyl bromoacetate} + \text{Bis(2,2,2-trifluoroethoxy)phosphoryl chloride} \rightarrow \text{this compound} Methyl bromoacetate+Bis(2,2,2-trifluoroethoxy)phosphoryl chloride→Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate primarily involves its reactivity towards nucleophiles. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The phosphoryl group can also participate in coordination chemistry, interacting with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

    Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate: This compound lacks the bromo group and is less reactive in nucleophilic substitution reactions.

    Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate: Similar structure but with different substituents on the phosphoryl group, leading to different reactivity and applications.

Uniqueness: Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate is unique due to the presence of both a bromo group and a phosphoryl group with trifluoroethoxy substituents. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF6O5P/c1-17-5(15)4(8)20(16,18-2-6(9,10)11)19-3-7(12,13)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHNTPNKYFALAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF6O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472329
Record name Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287481-44-1
Record name Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
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Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
Reactant of Route 3
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
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Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
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Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate

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